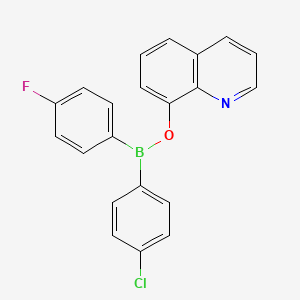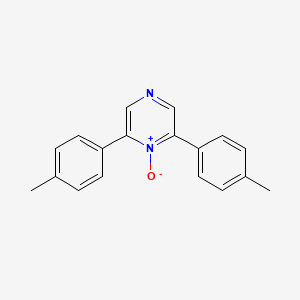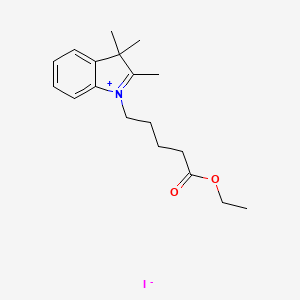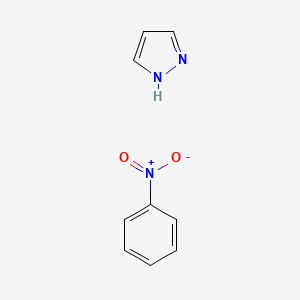
Borinic acid, (4-chlorophenyl)(4-fluorophenyl)-, 8-quinolinyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Borinic acid, (4-chlorophenyl)(4-fluorophenyl)-, 8-quinolinyl ester: is a chemical compound with the molecular formula C21H14BClFNO This compound is known for its unique structure, which includes a borinic acid esterified with both 4-chlorophenyl and 4-fluorophenyl groups, as well as an 8-quinolinyl group
Métodos De Preparación
The synthesis of Borinic acid, (4-chlorophenyl)(4-fluorophenyl)-, 8-quinolinyl ester typically involves the esterification of borinic acid with the corresponding phenyl and quinolinyl groups. One common method includes the reaction of borinic acid with 4-chlorophenylboronic acid, 4-fluorophenylboronic acid, and 8-quinolinol under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Borinic acid, (4-chlorophenyl)(4-fluorophenyl)-, 8-quinolinyl ester: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to their corresponding alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid.
Aplicaciones Científicas De Investigación
Borinic acid, (4-chlorophenyl)(4-fluorophenyl)-, 8-quinolinyl ester: has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boronic acid derivatives.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of advanced materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism by which Borinic acid, (4-chlorophenyl)(4-fluorophenyl)-, 8-quinolinyl ester exerts its effects involves its ability to form stable complexes with other molecules. The borinic acid moiety can coordinate with various ligands, while the phenyl and quinolinyl groups provide additional sites for interaction. These interactions can influence molecular targets and pathways, such as enzyme inhibition or activation, and receptor binding .
Comparación Con Compuestos Similares
Borinic acid, (4-chlorophenyl)(4-fluorophenyl)-, 8-quinolinyl ester: can be compared with other similar compounds, such as:
Borinic acid, (4-chlorophenyl)(3-fluorophenyl)-, 8-quinolinyl ester: Similar structure but with a different position of the fluorine atom.
Borinic acid, (4-chlorophenyl)(4-fluorophenyl)-, 6-quinolinyl ester: Similar structure but with a different position of the quinolinyl group. These comparisons highlight the uniqueness of in terms of its specific functional groups and their positions, which can influence its chemical properties and applications.
Propiedades
Número CAS |
873101-80-5 |
|---|---|
Fórmula molecular |
C21H14BClFNO |
Peso molecular |
361.6 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-(4-fluorophenyl)-quinolin-8-yloxyborane |
InChI |
InChI=1S/C21H14BClFNO/c23-18-10-6-16(7-11-18)22(17-8-12-19(24)13-9-17)26-20-5-1-3-15-4-2-14-25-21(15)20/h1-14H |
Clave InChI |
QAQCHBMOIONCDU-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)Cl)OC3=CC=CC4=C3N=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[2-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]diselane](/img/structure/B14189532.png)
![5,8-Dibromo-2,3-didodecylpyrido[3,4-B]pyrazine](/img/structure/B14189538.png)


![N-[(6-Chloropyridin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B14189559.png)
![2-[(2-Hydroxyethyl)(methyl)amino]cyclohexan-1-ol](/img/structure/B14189574.png)

![3,5-Bis[(dimethylamino)methyl]-2,4-dihydroxybenzoic acid](/img/structure/B14189584.png)
![1-Methyl-3-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B14189585.png)
![5-(4-Fluorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14189592.png)


![N-{[3-(3-Methoxypropyl)phenyl]methyl}cyclopropanamine](/img/structure/B14189623.png)
![3-[2-(Triethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14189630.png)
